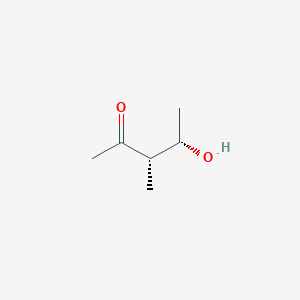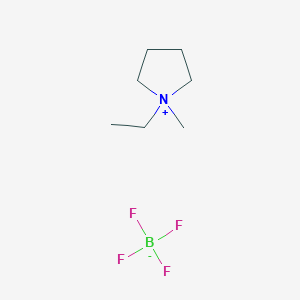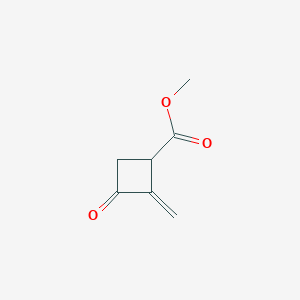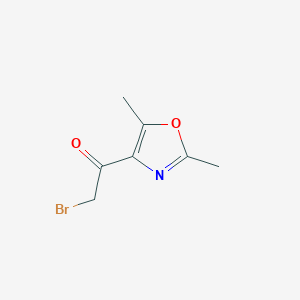
(3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of cyclopentene derivatives and is known for its ability to undergo photochemical reactions. In
Mechanism of Action
The mechanism of action of ((3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene)-3,5-Bis(ethenyl)-4-methoxycyclopentene is based on its ability to undergo photochemical reactions. When exposed to light of a specific wavelength, this compound undergoes a conformational change, which leads to the formation of a reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene have not been extensively studied. However, some studies have suggested that this compound may have potential applications in the field of drug delivery. Specifically, (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene has been used as a photosensitizer in the development of photoresponsive drug delivery systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene)-3,5-Bis(ethenyl)-4-methoxycyclopentene is its ability to undergo photochemical reactions. This property makes it a valuable tool for studying the mechanisms of photochemical reactions and for developing new materials. Additionally, (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene is relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations associated with the use of (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene in lab experiments. One of the main limitations is its sensitivity to light. This compound must be stored and handled in the dark to prevent unwanted photochemical reactions. Additionally, (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene is relatively unstable and can decompose over time, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for research involving ((3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene)-3,5-Bis(ethenyl)-4-methoxycyclopentene. One area of research is in the development of new photoresponsive materials. This compound has already been used in the development of photoresponsive polymers and molecular switches, but there is still much to be explored in this area.
Another area of research is in the development of new drug delivery systems. (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene has shown promise as a photosensitizer in the development of photoresponsive drug delivery systems, and further research in this area could lead to the development of more effective and targeted drug delivery systems.
Finally, there is also potential for (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene to be used in the development of new photochemical reactions. This compound has already been used to study the mechanisms of photochemical reactions, but there is still much to be explored in this area, and new reactions could be developed based on the properties of (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene.
In conclusion, (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene is a valuable compound with unique properties and potential applications in various scientific fields. Further research in this area could lead to the development of new materials, drug delivery systems, and photochemical reactions.
Synthesis Methods
The synthesis of ((3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene)-3,5-Bis(ethenyl)-4-methoxycyclopentene is a multistep process that involves several chemical reactions. One of the most common methods for synthesizing this compound involves the use of cyclopentadiene and ethylene as starting materials. The first step in this process involves the Diels-Alder reaction between cyclopentadiene and ethylene to form a cyclohexene derivative. This derivative is then subjected to a series of reactions, including oxidation, methylation, and deprotection, to yield the final product.
Scientific Research Applications
((3R,5S)-3,5-Bis(ethenyl)-4-methoxycyclopentene)-3,5-Bis(ethenyl)-4-methoxycyclopentene has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photochemistry. This compound is known for its ability to undergo photochemical reactions, which makes it a valuable tool for studying the mechanisms of photochemical reactions. Additionally, (this compound)-3,5-Bis(ethenyl)-4-methoxycyclopentene has been used in the development of new materials, such as photoresponsive polymers and molecular switches.
properties
CAS RN |
122206-03-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3R,5S)-3,5-bis(ethenyl)-4-methoxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-4-8-6-7-9(5-2)10(8)11-3/h4-10H,1-2H2,3H3/t8-,9+,10? |
InChI Key |
QXAGSWMAPQGUQB-ULKQDVFKSA-N |
Isomeric SMILES |
COC1[C@H](C=C[C@H]1C=C)C=C |
SMILES |
COC1C(C=CC1C=C)C=C |
Canonical SMILES |
COC1C(C=CC1C=C)C=C |
synonyms |
Cyclopentene, 3,5-diethenyl-4-methoxy-, (3alpha,4alpha,5alpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















